Cas no 149367-80-6 (Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)-)
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)-
- 5-Acetyl-2-mercaptobenzo[d]oxazole
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- Inchi: 1S/C9H7NO2S/c1-5(11)6-2-3-8-7(4-6)10-9(13)12-8/h2-4H,1H3,(H,10,13)
- InChI Key: GHGODVMFQOFVDB-UHFFFAOYSA-N
- SMILES: S=C1NC2C=C(C(C)=O)C=CC=2O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 254
- XLogP3: 1.4
- Topological Polar Surface Area: 70.4
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081004974-250mg |
5-Acetyl-2-mercaptobenzo[d]oxazole |
149367-80-6 | 98% | 250mg |
780.97 USD | 2021-06-01 | |
| Alichem | A081004974-500mg |
5-Acetyl-2-mercaptobenzo[d]oxazole |
149367-80-6 | 98% | 500mg |
1,072.42 USD | 2021-06-01 | |
| Alichem | A081004974-1g |
5-Acetyl-2-mercaptobenzo[d]oxazole |
149367-80-6 | 98% | 1g |
1,989.95 USD | 2021-06-01 |
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)-
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- (CAS No. 149367-80-6): A Comprehensive Overview
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)-, is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 149367-80-6, has garnered attention due to its structural similarity to various bioactive molecules and its potential role in the development of novel therapeutic agents. The presence of a benzoxazole core and a thioxo group in its structure imparts distinct chemical properties that make it a subject of interest for researchers exploring new pharmacophores.
The benzoxazole moiety is well-known for its role in medicinal chemistry, particularly for its ability to interact with biological targets such as enzymes and receptors. This moiety has been extensively studied for its potential in the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The thioxo group, on the other hand, introduces a sulfur atom into the molecule, which can influence its reactivity and biological activity. The combination of these two functional groups in Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- suggests a rich chemical space for exploration.
Recent studies have highlighted the importance of benzoxazole derivatives in drug discovery. These derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- is no exception and has been investigated for its potential therapeutic effects. Researchers have been particularly interested in its ability to modulate certain biological pathways that are relevant to human health and disease.
In terms of synthetic chemistry, the preparation of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- involves multi-step organic synthesis protocols. The key steps typically include the formation of the benzoxazole ring followed by functionalization with the thioxo group. Advanced synthetic techniques such as cross-coupling reactions and cyclization strategies are often employed to achieve high yields and purity. The synthesis process also requires careful optimization to ensure that side reactions are minimized.
The pharmacological profile of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- has been a focus of several recent studies. Researchers have been exploring its interactions with various biological targets using both computational methods and experimental approaches. In vitro assays have shown that this compound can exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its potential as a lead compound for drug development.
One of the most promising areas of research involving Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- is its application in oncology. Preliminary studies have suggested that this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. Additionally, its ability to induce apoptosis in cancer cells without significant toxicity towards normal cells makes it an attractive candidate for further development. These findings are particularly encouraging given the growing need for novel anticancer agents that can overcome existing limitations.
The structural features of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- also make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties. Researchers have been exploring ways to modify the molecule to enhance its solubility, bioavailability, and metabolic stability. These efforts are crucial for translating promising laboratory findings into effective clinical therapies.
In conclusion, Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzoxazolyl)- (CAS No. 149367-80-6) is a compound with significant potential in the field of pharmaceutical research. Its unique structure and biological activities make it a compelling candidate for further investigation. As research continues to uncover new therapeutic applications for this molecule, it is likely to play an important role in the development of novel treatments for various diseases.
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